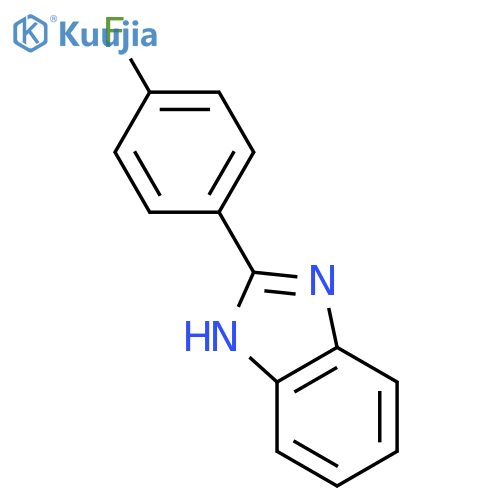Cas no 324-27-6 (2-(4-Fluorophenyl)-1H-benzimidazole)

324-27-6 structure
商品名:2-(4-Fluorophenyl)-1H-benzimidazole
2-(4-Fluorophenyl)-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- Benzimidazole, 2-(p-fluorophenyl)- (7CI,8CI)
- 2-(4-fluorophenyl)-1H-benzimidazole
- 2-(4-Fluorophenyl)-1H-benzoimidazole
- (p-Fluorophenyl)-2 benzimidazole [French]
- 1H-Benzimidazole,2-(4-fluorophenyl)
- 2-(4-fluorophenyl)-1H-1,3-benzimidazole
- 2-(4-fluorophenyl)-1H-1,3-benzodiazole
- 2-(4-fluorophenyl)-1H-benzo[d]imidazole
- 2-(4-fluoro-phenyl)-1H-benzoimidazole
- 2-(4-fluorophenyl)benzimidazole
- 2-(p-fluorophenyl)benzimidazole
- Bo 874
- F0832-0298
- SCHEMBL3337878
- EN300-33682
- NCGC00245414-01
- MFCD00224358
- 2-(4-Fluorophenyl)-1H-benzimidazole 97%
- CS-0188295
- NSC-403409
- HMS2598E18
- ALBB-028704
- HMS1422H06
- AF-964/00532060
- NSC 403409
- SR-01000322727-1
- CHEMBL1596095
- IDI1_009787
- Benzimidazole, 2-(p-fluorophenyl)-
- NSC403409
- STK175417
- Z50129865
- AKOS000275584
- DTXSID30186109
- 1H-Benzimidazole, 2-(4-fluorophenyl)-
- SR-01000322727
- J-018732
- FPWUSPPQEHBWHC-UHFFFAOYSA-N
- 324-27-6
- SMR000289106
- MLS000708539
- IFLab1_003680
- BAS 07100919
- (p-Fluorophenyl)-2 benzimidazole
- 2-(4-Fluorophenyl)-1H-benzimidazole
-
- MDL: MFCD00224358
- インチ: InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
- InChIKey: FPWUSPPQEHBWHC-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)F
計算された属性
- せいみつぶんしりょう: 212.07500
- どういたいしつりょう: 212.07497646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 389.4±44.0 °C at 760 mmHg
- フラッシュポイント: 189.3±28.4 °C
- PSA: 28.68000
- LogP: 3.36900
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-(4-Fluorophenyl)-1H-benzimidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- RTECS番号:DD8969232
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Fluorophenyl)-1H-benzimidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A284631-10g |
2-(4-Fluorophenyl)-1H-benzo[d]imidazole |
324-27-6 | 95+% | 10g |
$285.0 | 2025-02-22 | |
| TRC | F792008-50mg |
2-(4-Fluorophenyl)-1H-benzimidazole |
324-27-6 | 50mg |
$ 50.00 | 2022-06-02 | ||
| Chemenu | CM312082-5g |
2-(4-fluorophenyl)-1H-benzo[d]imidazole |
324-27-6 | 95% | 5g |
$415 | 2021-06-17 | |
| Apollo Scientific | PC7079-5g |
2-(4-Fluorophenyl)-1H-benzimidazole |
324-27-6 | 98+% | 5g |
£95.00 | 2024-08-02 | |
| Apollo Scientific | PC7079-10g |
2-(4-Fluorophenyl)-1H-benzimidazole |
324-27-6 | 95% | 10g |
£279.00 | 2023-09-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-339918A-5 g |
2-(4-fluorophenyl)-1H-benzimidazole, |
324-27-6 | 5g |
¥4,701.00 | 2023-07-11 | ||
| Enamine | EN300-33682-0.25g |
2-(4-fluorophenyl)-1H-1,3-benzodiazole |
324-27-6 | 95.0% | 0.25g |
$19.0 | 2025-03-18 | |
| Alichem | A069003056-5g |
2-(4-Fluorophenyl)-1h-benzoimidazole |
324-27-6 | 95% | 5g |
$644.00 | 2023-09-02 | |
| abcr | AB284695-250 mg |
2-(4-Fluoro-phenyl)-1H-benzoimidazole, 97%; . |
324-27-6 | 97% | 250 mg |
€169.50 | 2023-07-20 | |
| Chemenu | CM312082-10g |
2-(4-fluorophenyl)-1H-benzo[d]imidazole |
324-27-6 | 95% | 10g |
$294 | 2023-02-17 |
2-(4-Fluorophenyl)-1H-benzimidazole 関連文献
-
Caixia Xie,Xushuang Han,Jian Gong,Danyang Li,Chen Ma Org. Biomol. Chem. 2017 15 5811
-
Em Canh Pham,Tuong Vi Le Thi,Huong Ha Ly Hong,Bich Ngoc Vo Thi,Long B. Vong,Thao Thanh Vu,Duy Duc Vo,Ngoc Vi Tran Nguyen,Khanh Nguyen Bao Le,Tuyen Ngoc Truong RSC Adv. 2023 13 399
-
Suman Kusuma,Dipak B. Bawiskar,Chob Singh,Pratheep Panneerselvam,Pradipta Sinha,Akshaya K. Samal,Arvind H. Jadhav RSC Adv. 2023 13 32110
-
Em Canh Pham,Tuong Vi Thi Le,Tuyen Ngoc Truong RSC Adv. 2022 12 21621
-
Gargi Chakraborty,Rakesh Mondal,Amit Kumar Guin,Nanda D. Paul Org. Biomol. Chem. 2021 19 7217
324-27-6 (2-(4-Fluorophenyl)-1H-benzimidazole) 関連製品
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
atkchemica
(CAS:324-27-6)2-(4-Fluorophenyl)-1H-benzimidazole

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:324-27-6)2-(4-Fluorophenyl)-1H-benzimidazole

清らかである:99%
はかる:10g
価格 ($):256.0